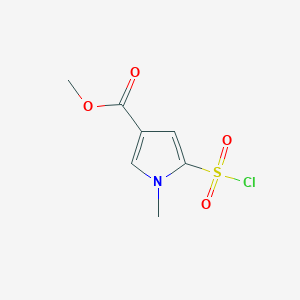

![molecular formula C13H12ClN3O3S B2795126 4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide CAS No. 303149-90-8](/img/structure/B2795126.png)

4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

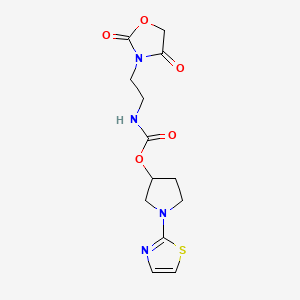

4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide, also known as 4-Chloro-N-hydroxybenzenesulfonamide (CHBS), is a synthetic organic compound used in the synthesis of various pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. CHBS has also been used in the synthesis of a number of other compounds, including polymers, dyes, and surfactants.

Applications De Recherche Scientifique

Anticancer Properties

Research has shown that sulfonamide derivatives can significantly inhibit cancer cell proliferation by inducing apoptosis. A study found that such compounds could reduce cell proliferation and induce pro-apoptotic genes' mRNA expression, such as caspase 3, caspase 8, and caspase 9 in various cancer cell lines, suggesting a potential application in cancer therapy (Cumaoğlu et al., 2015).

Antiviral Activity

Another application involves the antiviral properties of sulfonamide derivatives. For instance, compounds synthesized from 4-chlorobenzoic acid showed anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents (Chen et al., 2010).

Environmental Applications

In environmental science, sulfonamide derivatives have been employed for the removal of pollutants from water. A novel adsorption resin functionalized with tertiary amine groups showed high adsorption capacity for benzophenone-4, a common UV filter in sunscreen products, from water. This highlights the potential of sulfonamide derivatives in water purification technologies (Zhou et al., 2018).

Inhibitory Effects on Enzymatic Activities

Sulfonamide derivatives have been studied for their inhibitory effects on various enzymes. For example, halogenated sulfonamides have shown to inhibit carbonic anhydrase IX, a tumor-associated enzyme, suggesting a potential role in designing antitumor agents (Ilies et al., 2003).

Molecular Recognition

Sulfonamide derivatives have been used in molecular recognition studies, demonstrating the ability to selectively recognize and bind sulfonylamino acids. This property can be applied in the development of selective sensors and separation technologies (Oliva et al., 2004).

Propriétés

IUPAC Name |

4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c14-10-3-7-12(8-4-10)21(19,20)17-11-5-1-9(2-6-11)13(15)16-18/h1-8,17-18H,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUQVVHSJYBWKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N\O)/N)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2795044.png)

![3-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795046.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B2795049.png)

![3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione](/img/structure/B2795063.png)

![6-[4-(Benzenesulfonyl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795065.png)

![1-(2,4-dichlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2795066.png)